(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
Description
Properties
IUPAC Name |
[1-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-10-7-17-13(16)19-12(10)18-11-4-2-1-3-9(11)14(8-20)5-6-14/h1-4,7,20H,5-6,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHVQPMPGFDZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives, followed by cyclopropanation and subsequent reduction to form the methanol group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, cyclopropyl derivatives, and oxidized forms of the original compound .
Scientific Research Applications
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on intermediates in Montelukast sodium synthesis, which share partial structural similarities with the target compound. Below is a comparative analysis based on functional groups and structural motifs:
Structural and Functional Group Analysis
Key Observations
Chlorinated Aromatic Systems: The target compound’s 2,5-dichloropyrimidine group differs from the 7-chloroquinoline in Montelukast intermediates. Chlorine atoms enhance electronegativity and binding affinity in both cases, but the pyrimidine ring (6-membered, two nitrogen atoms) vs. quinoline (bicyclic, nitrogen-containing) may confer distinct target selectivity .
Cyclopropane Functionalization: The cyclopropane ring in the target compound is linked to a methanol group, whereas Montelukast intermediates feature acetic acid or thioether attachments. Methanol’s smaller size and higher polarity could alter membrane permeability compared to bulkier carboxylate or thioether groups .
Hydroxyl Groups: The methanol group in the target compound contrasts with the 2-hydroxypropan-2-yl substituent in Montelukast intermediates.
Biological Relevance: Montelukast intermediates are designed for leukotriene receptor antagonism, leveraging quinoline and thioether motifs for binding. The target compound’s dichloropyrimidine core is more aligned with kinase inhibitors (e.g., JAK/STAT inhibitors), though this remains speculative without experimental data .
Biological Activity
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2061979-48-2, is characterized by its unique structural features, including a dichloropyrimidine moiety and a cyclopropyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C14H13Cl2N3O, and it has a molecular weight of approximately 310.18 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol indicates potential applications in cancer therapy and other therapeutic areas. The compound has been studied for its effects on various biological targets, particularly in the context of cancer treatment.
The compound is believed to function through multiple mechanisms:
- Inhibition of Kinases : It may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival pathways.
- Modulation of Immune Response : Preliminary studies suggest that it could enhance immune responses against tumor cells, potentially when used in combination with other therapies such as CAR T-cell therapy .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol exhibits cytotoxic effects on various cancer cell lines, including leukemia and lymphoma cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these malignancies.
- Combination Therapy Research : A study investigated the use of this compound in conjunction with CD19-targeting CAR T-cell therapy. Results indicated that the combination could lead to enhanced anti-tumor activity compared to monotherapy, suggesting a synergistic effect that warrants further clinical investigation .
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies revealed that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments showed minimal adverse effects at therapeutic doses, making it a candidate for further development in clinical settings.
Data Table: Summary of Biological Activities
| Activity | Effect | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity in Cancer Cells | Significant inhibition | 10 - 30 | Effective against leukemia/lymphoma |
| Immune Modulation | Enhanced T-cell activity | N/A | Potential synergy with CAR T therapy |
| Pharmacokinetics | Moderate bioavailability | N/A | Favorable absorption characteristics |
| Toxicology | Minimal adverse effects | N/A | Safe at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol, and what challenges arise during purification?
- Methodology :
- Route 1 : Cyclopropanation of styrene derivatives via Simmons-Smith reaction, followed by Buchwald-Hartwig amination to attach the 2,5-dichloropyrimidine moiety .
- Route 2 : Suzuki-Miyaura coupling for aryl-cyclopropane linkage, with subsequent hydroxyl protection/deprotection steps .
- Challenges :
- Low yield in cyclopropane formation due to steric hindrance.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclopropanation | 35–45 | 85–90% |
| Amination | 60–70 | >95% |
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol. Use sonication and heating (40°C) to enhance dissolution .
- Stability : Monitor degradation via HPLC under varying pH (2–9) and temperatures (4°C, 25°C) .
- Findings :
- Optimal Solvent : DMSO (≥50 mg/mL).
- Stability : Degrades by 15% in PBS after 24 hours at 25°C .
Advanced Research Questions
Q. What enzymatic pathways metabolize this compound, and how do metabolites influence pharmacological activity?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6). Analyze metabolites via LC-MS/MS .
- Pharmacological Impact : Test metabolite inhibition of kinase targets (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Key Findings :
- Primary Metabolites : Hydroxylated cyclopropane and dechlorinated pyrimidine derivatives.
- Activity Loss : Dechlorination reduces kinase binding affinity by 60–80% .
Q. How does the compound interact with DNA/protein targets, and what binding mechanisms are involved?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA, DNA gyrase) to measure binding kinetics (KD, kon/koff) .
- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite to model interactions with pyrimidine-binding pockets .
- Results :
| Target | KD (µM) | Binding Site |
|---|---|---|
| BSA | 12.3 ± 1.2 | Hydrophobic cleft |
| DNA gyrase | 0.8 ± 0.1 | ATP-binding domain |
Q. What environmental impacts arise from its persistence in aquatic systems?
- Methodology :
- Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water-sediment systems over 28 days .
- Ecotoxicology : Test on Daphnia magna (48-hour LC50) and algal growth inhibition .
- Data :
| Parameter | Value |
|---|---|
| Biodegradation (%) | <10 |
| Daphnia LC50 (mg/L) | 4.2 |
Methodological Challenges & Contradictions
- Stereochemical Control : Conflicting reports on cyclopropane stereochemistry affecting bioactivity. X-ray crystallography is critical for confirmation .
- Metabolic Stability : reports CYP3A4 dominance, while structurally similar analogs in show CYP2D6 involvement. Species-specific metabolism must be clarified.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
